
CC-401 hydrochloride
Overview
Description
CC-401 hydrochloride is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), a protein kinase involved in various cellular processes such as inflammation, apoptosis, and differentiation . It is known for its ability to block JNK signaling, making it a valuable tool in scientific research, particularly in the fields of cancer and fibrosis .
Preparation Methods
CC-401 hydrochloride is synthesized through a series of chemical reactions involving the formation of its core structure, followed by the addition of hydrochloride to enhance its solubility and stability . The synthetic route typically involves the following steps:
- Formation of the indazole core.
- Introduction of the triazole ring.
- Attachment of the piperidinoethoxy group.
- Final hydrochloride addition to form this compound .
Chemical Reactions Analysis
CC-401 hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce different substituents on the core structure, altering its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Diabetes Research
CC-401 has been shown to promote β-cell replication, which is crucial for insulin production in the pancreas. In vitro studies indicate that CC-401 induces β-cell replication through the inhibition of dual-specificity tyrosine phosphorylation-regulated kinases 1A and 1B. This mechanism enhances the expression of replication-promoting genes while inhibiting the expression of p27Kip1, a known β-cell replication inhibitor . The compound's ability to stimulate human β-cell growth presents a promising avenue for diabetes treatment strategies aimed at restoring functional β-cell mass.
Oncology
In cancer research, CC-401 demonstrates synergistic effects when combined with chemotherapeutic agents. For instance, studies on colon cancer cell lines (HT29 and SW620) have shown that CC-401 enhances DNA damage induced by chemotherapy, leading to increased sensitivity to treatments like oxaliplatin under hypoxic conditions . In vivo experiments using mouse xenograft models have corroborated these findings, indicating that CC-401 not only delays tumor growth but also potentiates the effects of anti-angiogenic therapies such as bevacizumab .
Case Study 1: Diabetes Treatment
A study published in Diabetes explored the role of CC-401 in enhancing human β-cell replication. Researchers found that treatment with CC-401 significantly increased the replication rate of human β-cells in vitro. The study highlighted the compound's potential as a therapeutic agent for diabetes by expanding endogenous β-cell populations, thereby improving insulin secretion capabilities .
Case Study 2: Colon Cancer Therapy
Another investigation focused on the effects of CC-401 in combination with standard chemotherapy regimens for colon cancer. The results showed that CC-401 not only improved response rates in sensitive cell lines but also altered the tumor microenvironment to favor therapeutic efficacy. In particular, combining CC-401 with oxaliplatin resulted in a marked increase in tumor regression compared to oxaliplatin alone .
Mechanism of Action
CC-401 hydrochloride exerts its effects by competitively binding to the ATP-binding site of JNK, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of JNK targets, such as the transcription factor c-Jun, leading to the suppression of JNK-mediated signaling pathways . The molecular targets and pathways involved include the JNK signaling pathway, which is crucial in regulating apoptosis, inflammation, and cellular stress responses .
Comparison with Similar Compounds
CC-401 hydrochloride is unique due to its high selectivity and potency as a JNK inhibitor. Similar compounds include:
SP600125: Another JNK inhibitor, but with lower selectivity compared to this compound.
Tanzisertib (CC-930): A potent JNK inhibitor with antifibrotic activity.
JNK-IN-8: An irreversible JNK inhibitor with high selectivity.
This compound stands out due to its balanced profile of potency, selectivity, and solubility, making it a preferred choice in various research applications .
Biological Activity
CC-401 hydrochloride, also known as CC-401, is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), which plays a significant role in various cellular processes including cell proliferation, survival, and apoptosis. This compound has garnered attention for its potential therapeutic applications in cancer treatment and diabetes management due to its unique mechanism of action.
CC-401 is classified as an ATP-competitive anthrapyrazolone compound that selectively inhibits all three isoforms of JNK (JNK1, JNK2, and JNK3) with Ki values ranging from 25 to 50 nM. The compound binds to the ATP-binding site of JNK, preventing the phosphorylation of the transcription factor c-Jun, which is crucial for the regulation of genes involved in cell proliferation and survival .
Key Features:
- Selectivity: CC-401 exhibits over 40-fold selectivity for JNK compared to other kinases such as p38 and ERK .
- Inhibition Effects: In vitro studies show that CC-401 can inhibit sorbitol-induced phosphorylation of c-Jun in a dose-dependent manner without affecting the phosphorylation of JNK itself .
Anticancer Activity
CC-401 has been extensively studied for its anticancer properties. In preclinical models, it has demonstrated synergistic effects when combined with chemotherapy agents like oxaliplatin and bevacizumab, particularly in colon cancer cell lines such as HT29 and SW620. The combination therapy resulted in enhanced DNA damage and delayed tumor growth in xenograft models .
Table 1: Summary of Anticancer Activity Studies
Study Type | Model | Treatment | Outcome |
---|---|---|---|
In Vitro | Colon cancer cell lines | CC-401 + Oxaliplatin | Increased DNA damage |
In Vivo | Mouse xenografts | CC-401 + Bevacizumab | Tumor growth delay |
Combination Therapy | HT29-derived xenografts | CC-401 + Chemotherapy | Enhanced efficacy against tumors |
β-Cell Replication
Recent studies have revealed that CC-401 promotes β-cell replication through inhibition of dual-specificity tyrosine phosphorylation-regulated kinases (DYRK) 1A and 1B. This effect is particularly notable in rodent models and human β-cells, suggesting a potential application for diabetes treatment by expanding endogenous β-cell populations .
Table 2: Effects on β-Cell Replication
Cell Type | Mechanism | Result |
---|---|---|
Rodent β-cells | DYRK1A/B inhibition | Induction of β-cell replication |
Human β-cells | DYRK1A/B inhibition | Enhanced replication via NFAT pathway modulation |
Case Study 1: Combination Therapy in Colon Cancer
In a study involving HT29-derived mouse xenografts, mice treated with CC-401 alongside oxaliplatin showed a significant delay in tumor growth compared to control groups. The treatment regimen included intraperitoneal injections of CC-401 at 25 mg/kg every three days, combined with oxaliplatin administered weekly .
Case Study 2: Diabetes Management
In vitro assays demonstrated that CC-401 effectively increased the expression of replication-promoting genes while inhibiting the activity of p27Kip1, a known inhibitor of cell cycle progression in β-cells. This dual action supports the potential use of CC-401 in therapeutic strategies aimed at enhancing β-cell function in diabetic patients .
Q & A
Basic Research Questions
Q. How can researchers determine the optimal concentration of CC-401 hydrochloride for JNK inhibition in vitro?
Begin with the reported Ki values (25–50 nM) and validate using dose-response curves in target cell lines. Use ATP-competitive binding assays to confirm JNK inhibition selectivity over related kinases (e.g., IRAK1, PIK3C3) . Include negative controls like SP 600125 (IC50 = 18–24 µM for JNK2/3) to assess off-target effects . Optimize concentrations based on cell viability assays (e.g., MTT) to balance efficacy and cytotoxicity .
Q. What experimental controls are essential when studying CC-401's effects on apoptosis in cancer models?
- Positive controls: Use established pro-apoptotic agents (e.g., staurosporine) to validate apoptosis pathways.
- Negative controls: Include JNK-independent apoptosis inducers to isolate CC-401-specific effects.
- Vehicle controls: Account for solvent (e.g., DMSO) impacts on cell viability .
- Kinase selectivity panels: Confirm CC-401’s specificity using kinase profiling assays, as it exhibits ≥40× selectivity for JNK over related kinases .
Q. How can researchers verify target engagement of this compound in cellular models?
Employ phospho-specific antibodies (e.g., anti-p-c-Jun) via Western blot to quantify JNK pathway suppression . Combine with RNA-seq or qPCR to monitor downstream gene expression changes (e.g., FOS, JUN). Use CRISPR/Cas9 JNK-knockout cell lines as a comparator to distinguish on-target effects .
Advanced Research Questions
Q. How should contradictory data on CC-401’s efficacy across cancer models be addressed?
- Contextual validation: Assess model-specific variables (e.g., mutational background, JNK isoform expression). For example, CC-401 shows variability in SCE (sister chromatid exchange) rates depending on DNA replication phase .
- Mechanistic studies: Use phosphoproteomics to map JNK signaling dynamics and identify compensatory pathways (e.g., ERK or p38 activation) .
- Meta-analysis: Compare results with structurally distinct JNK inhibitors (e.g., D-JNKI-1 or CEP-1347) to isolate compound-specific effects .
Q. What experimental designs are recommended for studying CC-401 in combination therapies?
- Synergy screens: Use factorial designs (e.g., 3×3 matrices) to test CC-401 with chemotherapies (e.g., cisplatin) or targeted agents. Analyze synergy via Chou-Talalay or Bliss independence models .
- Temporal dosing: Evaluate sequence-dependent effects (e.g., pre-treatment vs. co-treatment) to optimize apoptotic responses .
- In vivo validation: Utilize xenograft models with longitudinal sampling to monitor pharmacodynamic markers (e.g., p-c-Jun suppression) .
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for CC-401?
- Pharmacokinetic profiling: Measure plasma/tissue concentrations via LC-MS to confirm bioavailability and correlate with target modulation .
- Tumor microenvironment (TME) analysis: Use multiplex IHC to assess stromal JNK activity and immune cell infiltration, which may alter drug response .
- Resistance modeling: Generate acquired resistance cell lines via chronic CC-401 exposure to identify bypass mechanisms (e.g., NF-κB activation) .
Q. Methodological Best Practices
Q. What statistical approaches are critical for analyzing CC-401 dose-response data?
- Non-linear regression: Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC50 and Hill slopes .
- Multiple testing correction: Apply Benjamini-Hochberg adjustments for high-throughput datasets (e.g., RNA-seq) to reduce false discovery rates .
- Power analysis: Predefine sample sizes using pilot data to ensure adequate detection of apoptosis/viability changes (α = 0.05, β = 0.2) .
Q. How should researchers document CC-401 experiments for reproducibility?
- Detailed protocols: Specify batch numbers, solvent preparation, and storage conditions (2–8°C for CC-401 ).
- Raw data deposition: Share dose-response curves, blot images, and sequencing data via repositories like Figshare or Zenodo .
- Reagent validation: Include Certificate of Analysis (CoA) for CC-401 and validate antibody lots using knockout controls .
Hypothesis-Driven Research Questions
Q. What strategies can identify novel synthetic lethal partners for CC-401 in JNK-addicted cancers?
Conduct genome-wide CRISPR screens in CC-401-treated cells to uncover co-dependent genes (e.g., GADD45β or MKK7). Validate hits using siRNA/shRNA knockdown and assess viability via high-content imaging .
Q. How can CC-401 be leveraged to study non-apoptotic JNK functions (e.g., metabolism, senescence)?
Properties
IUPAC Name |
3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O.ClH/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21;/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBVXKYKWOUGAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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